

# Propene-1-d1 molecular weight and formula

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## Compound of Interest

Compound Name: Propene-1-D1

Cat. No.: B073444

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## Propene-1-d1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **propene-1-d1**, a deuterated isotopologue of propene. This document details its fundamental molecular properties, structure, and relevant data for its application in scientific research.

## Molecular Properties of Propene-1-d1

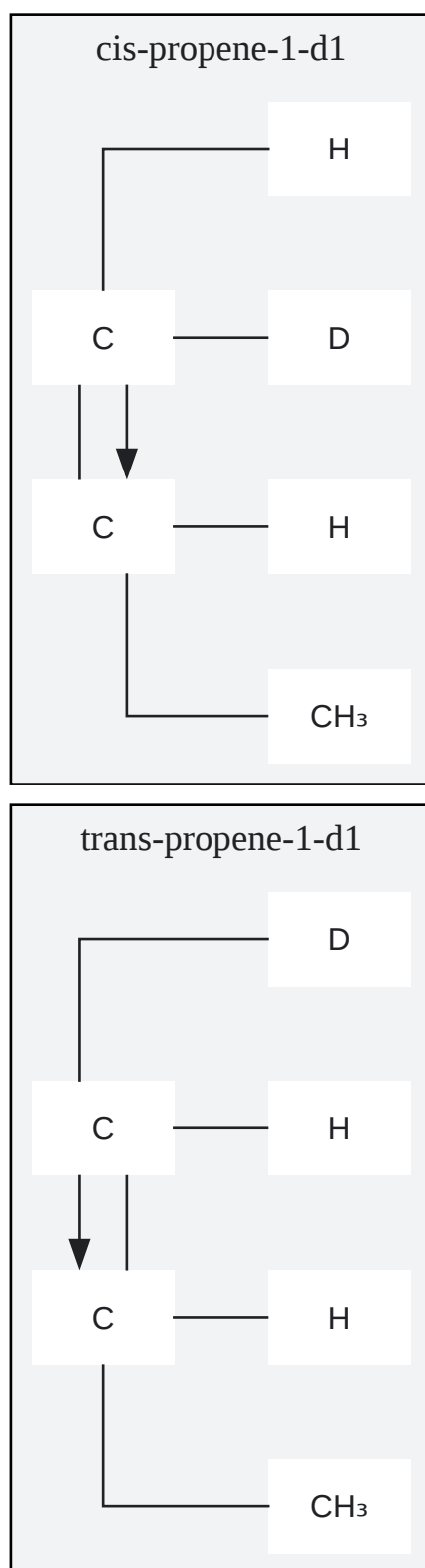
**Propene-1-d1**, also known as 1-deuterioprop-1-ene, is a form of propene where one hydrogen atom on the first carbon has been replaced by its isotope, deuterium.<sup>[1]</sup> This isotopic substitution is crucial for a variety of scientific applications, including mechanistic studies in organic chemistry, as a tracer in mass spectrometry, and in vibrational spectroscopy.

The key quantitative properties of **propene-1-d1** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>5</sub> D[2][3]
Molecular Weight	43.09 g/mol [1][2][4]
Exact Mass	43.0532269373 Da[1]
CAS Number	1560-60-7[1][2][3][4][5]
Synonyms	1-Deuterioprop-1-ene, deuteropropylene, (Z)-1-deuteriopropene, trans-1-deuterio-propylene[1]
Isotopic Enrichment	98 atom % D[4]

## Molecular Structure

The structure of **propene-1-d1** is analogous to that of propene, with the key difference being the presence of a deuterium atom on the C1 carbon. The molecule can exist as either the cis (Z) or trans (E) isomer, depending on the position of the deuterium atom relative to the methyl group across the double bond.



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Caption: 2D structures of trans and cis isomers of **propene-1-d1**.

## Experimental Protocols

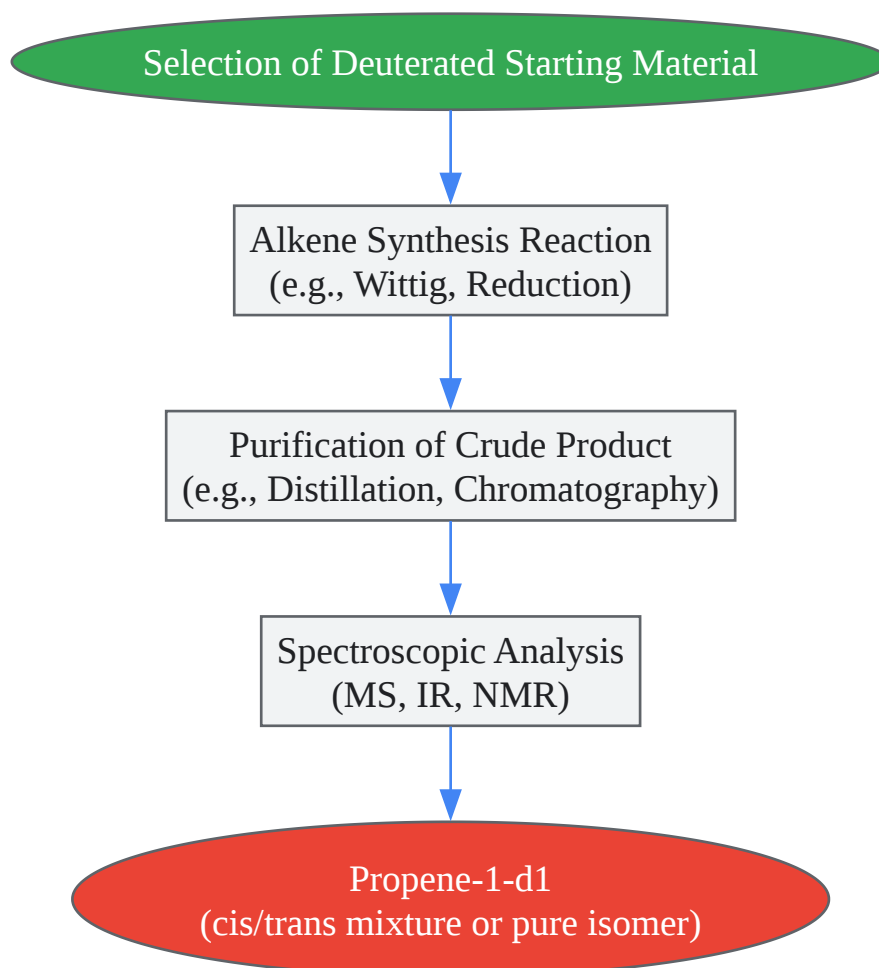
Detailed experimental protocols for the synthesis of **propene-1-d1** are not extensively documented in readily accessible literature. However, general synthetic strategies for the preparation of deuterated alkenes can be applied. These methods often involve the use of deuterated reagents in established alkene synthesis reactions.

One common approach is the Wittig reaction, utilizing a deuterated aldehyde or a deuterated phosphonium ylide. Another potential route is through the reduction of a corresponding deuterated alkyne. The choice of synthetic route will depend on the desired isomeric purity and the availability of starting materials.

For analytical purposes, the identification and characterization of **propene-1-d1** would typically involve techniques such as:

- Mass Spectrometry: To confirm the molecular weight and isotopic enrichment.
- Infrared (IR) Spectroscopy: To identify the characteristic C-D vibrational modes, which differ from the C-H modes of unlabeled propene. The C=C stretching vibration is typically observed around 1640-1645  $\text{cm}^{-1}$ [\[6\]](#).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would show a simplified spectrum compared to propene due to the absence of a proton at the C1 position, while  $^2\text{H}$  NMR (deuterium NMR) would confirm the presence and location of the deuterium atom.

The workflow for a typical synthesis and characterization of **propene-1-d1** is illustrated below.



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Caption: A generalized workflow for the synthesis and characterization of **propene-1-d1**.

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## References

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